molecular formula C5H12S2 B8769717 4-Thia-1-hexanethiol CAS No. 36044-02-7

4-Thia-1-hexanethiol

Cat. No.: B8769717
CAS No.: 36044-02-7
M. Wt: 136.3 g/mol
InChI Key: IDWYWYMYFZSZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Research Perspectives on Organosulfur Compounds

The history of organosulfur chemistry dates back to the 19th century, with early discoveries laying the groundwork for understanding the fundamental properties of these compounds. researchgate.net Initially, research was often characterized by the study of simple thiols and sulfides, focusing on their distinct, often pungent, odors and basic reactivity. Over time, the perspective has evolved dramatically. Modern research has shifted towards harnessing the unique electronic and steric properties of sulfur for a wide range of applications. thieme-connect.com

Contemporary organosulfur chemistry is marked by the development of sophisticated synthetic methodologies, including transition-metal-free protocols and radical-based strategies, to construct complex sulfur-containing molecules with high precision. researchgate.netthieme-connect.com The field has expanded to encompass the study of organosulfur compounds in diverse areas such as pharmaceuticals, agrochemicals, materials science, and natural products. thieme-connect.com The investigation into the roles of organosulfur compounds in biological systems, from the disulfide bonds that dictate protein structure to their involvement in metabolic pathways, represents a significant and ongoing area of research. mdpi.comfrontiersin.orgmasterorganicchemistry.com

Significance of Bifunctional Thiols and Thioethers in Chemical Sciences

Compounds that possess both a thiol (-SH) and a thioether (-S-) functional group are termed bifunctional thiols and thioethers. Their importance stems from the distinct yet complementary reactivity of these two moieties.

The thiol group is a versatile functional group in organic chemistry. masterorganicchemistry.com Thiols are more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com This reactivity is widely exploited in various chemical transformations, including Michael additions and nucleophilic substitutions. researchgate.netresearchgate.net The thiol group's ability to react selectively, particularly with maleimides and haloacetyls, makes it invaluable for bioconjugation techniques, allowing for the site-specific labeling of proteins and other biomolecules. thermofisher.comnih.gov

The thioether group, while generally less reactive than a thiol, is a key structural motif. It can act as a ligand for metal ions, a property utilized in the design of bifunctional chelating agents for applications in radiochemistry. acs.org The presence of a thioether can influence a molecule's conformation and electronic properties. The combination of a reactive thiol "handle" and a stable thioether linkage within the same molecule creates a powerful platform for designing molecules with tailored properties for materials science, drug discovery, and synthetic chemistry. rsc.org

Current State of Academic Inquiry on 4-Thia-1-hexanethiol: A Scoping Review

A review of the current academic literature reveals that this compound is a compound that is cataloged in chemical databases but has not been the subject of extensive, specific research studies. Its significance is primarily derived from its structure as a bifunctional thiol and thioether.

Detailed experimental data on this compound is sparse. However, its fundamental properties can be summarized from available chemical databases.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C5H12S2 nih.gov
Molecular Weight 136.3 g/mol nih.gov
IUPAC Name 3-ethylsulfanylpropane-1-thiol nih.gov
CAS Number 36044-02-7 nih.govepa.gov
Monoisotopic Mass 136.038043 g/mol epa.gov

| Computed XLogP3 | 1.9 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Given the lack of dedicated studies, the potential research applications of this compound can be inferred from the broader context of bifunctional thiol and thioether chemistry. Its structure makes it a candidate for use as a building block in synthesizing more complex molecules, as a modifying agent for surfaces (e.g., in the preparation of self-assembled monolayers), or as a ligand in coordination chemistry. Further academic inquiry would be necessary to fully elucidate its specific reactivity, properties, and potential applications.

Table 2: List of Mentioned Chemical Compounds

Compound Name Synonym(s) Functional Group(s)
This compound 3-Ethylsulfanylpropane-1-thiol Thiol, Thioether
1-Hexanethiol Hexyl mercaptan Thiol
4-Mercaptophenol Phenol, Thiol
Cysteine Carboxylic acid, Amine, Thiol
Maleimide (B117702) Imide, Alkene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36044-02-7

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

IUPAC Name

3-ethylsulfanylpropane-1-thiol

InChI

InChI=1S/C5H12S2/c1-2-7-5-3-4-6/h6H,2-5H2,1H3

InChI Key

IDWYWYMYFZSZEE-UHFFFAOYSA-N

Canonical SMILES

CCSCCCS

Origin of Product

United States

Synthetic Methodologies for 4 Thia 1 Hexanethiol and Its Precursors

Novel Synthetic Routes and Strategies

The construction of the 4-Thia-1-hexanethiol backbone can be approached through various strategies that prioritize either the formation of the thioether bond or the introduction of the thiol group.

The formation of the thioether bond is a critical step in synthesizing the carbon-sulfur backbone of the target molecule. Common methods in organic synthesis involve the reaction of a sulfur nucleophile with a carbon-based electrophile. acsgcipr.org

Two plausible retrosynthetic disconnections for this compound are:

Reaction of an ethylthiolate with a C3 electrophile: This involves ethanethiol (B150549) as the sulfur source for the thioether linkage, reacting with a three-carbon chain already containing a functional group that can be converted to the terminal thiol.

Reaction of a mercaptopropyl nucleophile with an ethyl electrophile: This strategy involves a precursor containing the propane-thiol moiety which is then alkylated with an ethyl group.

A practical implementation of the first approach would involve the Sₙ2 reaction between sodium ethanethiolate and a 3-halopropanol. The resulting 4-thia-1-hexanol serves as a key intermediate for the subsequent introduction of the thiol group. Metal-catalyzed reactions, particularly with palladium or copper, also represent a powerful method for forming C-S bonds, though are more commonly applied to aryl thioethers. acsgcipr.org

Table 1: Comparison of General Thioether Synthesis Methods

Method Nucleophile Electrophile Typical Conditions Ref.
Williamson-type Synthesis Thiolate (RS⁻) Alkyl Halide (R'-X) Polar aprotic solvent (e.g., DMF, DMSO) acsgcipr.org
Michael Addition Thiol (RSH) Activated Alkene Base catalyst (e.g., amine, phosphine) rsc.org
Thiol-ene/yne Reaction Thiol (RSH) Alkene/Alkyne Radical initiator (e.g., AIBN, light) acsgcipr.orgorganic-chemistry.org

| Metal-Catalyzed Coupling | Thiol (RSH) | Aryl/Vinyl Halide | Pd or Cu catalyst, base, ligand | acsgcipr.org |

The introduction of the thiol (-SH) group is typically achieved as one of the final steps in a synthetic sequence to avoid its unwanted reactions, such as oxidation to disulfides. libretexts.org Thiols are generally prepared via Sₙ2 displacement of an alkyl halide with a sulfur nucleophile. libretexts.orglibretexts.org

Starting from a precursor like 1-halo-4-thiahexane, several methods can be employed:

Reaction with Hydrosulfide (B80085) Anion: The use of sodium or potassium hydrosulfide (NaSH or KSH) is a direct method for thiol introduction. However, a common side reaction is the formation of the corresponding dialkyl sulfide (B99878), as the initially formed thiolate can react with another molecule of the alkyl halide. libretexts.org

Thiourea (B124793) Method: To circumvent the issue of sulfide byproduct formation, thiourea is often used as a thiol surrogate. libretexts.orglibretexts.org The reaction proceeds through an intermediate alkyl isothiourea salt, which is subsequently hydrolyzed with an aqueous base to yield the pure thiol. libretexts.orglibretexts.org

Thioacetate Method: An alternative route involves converting a precursor alcohol (like 4-thia-1-hexanol) into a good leaving group (e.g., tosylate or mesylate), followed by displacement with potassium thioacetate. The resulting thioester is then hydrolyzed to furnish the thiol.

Table 2: Common Reagents for Thiol Synthesis from Alkyl Halides

Reagent Intermediate Final Step Advantage Ref.
Sodium Hydrosulfide (NaSH) Thiolate Acidic workup Direct, one step libretexts.org
Thiourea, (NH₂)₂C=S Alkyl isothiourea salt Basic hydrolysis Avoids sulfide byproduct formation libretexts.org

| Potassium Thioacetate (KSAc) | Thioester | Hydrolysis (acid or base) | Odorless intermediate, high yield | - |

For this compound, which is an achiral molecule, stereoselectivity is not a concern unless a chiral precursor is used. caltech.edu However, regioselectivity is paramount to ensure the correct placement of the thioether and thiol groups.

The synthetic strategies must be designed to differentiate the two ends of the three-carbon chain. Using a bifunctional starting material like 3-chloro-1-propanol (B141029) is an effective way to control regiochemistry. The hydroxyl and chloro groups exhibit different reactivities, allowing for selective reaction at one site while preserving the other for a later transformation. For instance, the thiolate can selectively displace the chloride, leaving the less reactive alcohol group intact for subsequent conversion to the thiol. This controlled, stepwise functionalization ensures the desired 1,4-substitution pattern. The Sₙ2 reaction pathway inherently provides high regioselectivity, as the nucleophile attacks the specific carbon atom bearing the leaving group. organic-chemistry.org

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes. numberanalytics.com The synthesis of this compound would likely proceed through well-understood reaction pathways.

The key bond-forming reactions in the proposed syntheses follow established mechanisms:

Sₙ2 Pathway: The formation of the thioether linkage by reacting a thiolate with a primary alkyl halide, and the introduction of the thiol group using thiourea or hydrosulfide, are classic examples of the Sₙ2 mechanism. youtube.com This pathway involves a single, concerted step where the sulfur nucleophile performs a backside attack on the electrophilic carbon, displacing the leaving group and resulting in an inversion of stereochemistry if the carbon were a stereocenter. organic-chemistry.orgyoutube.com

Thiol-Michael Addition Pathway: Should a Michael addition approach be used, the mechanism is typically base-catalyzed. rsc.org A base deprotonates the precursor thiol (e.g., ethanethiol) to form a more potent thiolate nucleophile. This thiolate then undergoes a 1,4-conjugate addition to an electron-deficient alkene. The resulting enolate or carbanion intermediate is then protonated by the protonated base or another thiol molecule, regenerating the thiolate catalyst and completing the catalytic cycle. rsc.orgresearchgate.net

Quantum chemical and experimental studies on related systems have elucidated complex reaction pathways, sometimes involving unexpected intermediates like seleniranium cations in analogous selenium chemistry, highlighting the importance of detailed mechanistic investigation. nih.gov

The rate of a chemical reaction is a critical parameter in synthesis. Kinetic analyses of the fundamental reactions used to construct this compound provide insight into the factors controlling its formation. nih.gov

Sₙ2 Reaction Kinetics: The Sₙ2 reactions involved in the synthesis would follow second-order kinetics, with the rate being dependent on the concentration of both the sulfur nucleophile and the alkyl halide substrate. The reaction rate is influenced by the strength of the nucleophile, the nature of the leaving group, and steric hindrance at the reaction center.

Data illustrates general trends for hexanethiol; specific rates depend on exact conditions.

This kinetic understanding allows for the rational selection of reagents and conditions to control the synthesis of molecules like this compound. researchgate.net

Green Chemistry Principles in Synthesis Optimization

The modern synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles include the use of safer solvents, the design of energy-efficient processes, and the maximization of atom economy. libretexts.orgscielo.br For the synthesis of thioethers and thiols, such as this compound, these principles are applied to develop more sustainable and efficient methodologies. eurekalert.orgacs.org

A primary goal in green chemistry is the reduction or elimination of volatile and toxic organic solvents. tandfonline.com This has led to the development of solvent-free reaction conditions, which not only reduce environmental pollution but can also simplify product purification. tandfonline.comdoaj.org Similarly, avoiding the use of, especially metal-based, catalysts can prevent toxic waste and reduce costs. rsc.orgorganic-chemistry.org

Several approaches have been developed for the synthesis of thioethers that operate under solvent-free or catalyst-free conditions. One common method is the reaction of thiols with various halides on a solid support like basic alumina (B75360), which can act as a robust and simple catalyst in excellent yields without a solvent. tandfonline.com Another strategy involves the direct reaction of allylic alcohols with thiols under microwave irradiation, which provides a rapid and environmentally benign route to allylic thioethers without any catalyst or solvent. tandfonline.com

The synthesis of linear thioethers can also be achieved without a catalyst by using glycerol, a renewable and non-toxic solvent, as the reaction medium. tandfonline.comresearchgate.net This method allows for the addition of thiols to nonactivated alkenes at room temperature or with gentle heating, resulting in good to excellent yields. tandfonline.com Furthermore, catalyst-free methods for producing diverse indole (B1671886) thioethers have been developed using sulfinic esters as sulfur electrophiles in ethanol. rsc.org Research has also demonstrated that simple mixing of keto sulfoxonium ylides and aryl thiols in acetonitrile (B52724) can produce β-keto thioethers in high yields without a catalyst, avoiding the use of toxic haloketones. organic-chemistry.org

A plausible direct synthesis for this compound, also known as 3-ethylsulfanylpropane-1-thiol, involves the reaction of its precursors, such as ethanethiol and 3-chloro-1-propanol. chemsrc.com The principles of solvent-free and catalyst-free synthesis can be applied to this type of transformation. For instance, using a solid acid catalyst like silica (B1680970) alumina has proven effective for reacting alcohols and thiols under solvent-free conditions. doaj.orgd-nb.info

Table 1: Overview of Selected Solvent-Free and Catalyst-Free Thioether Synthesis Methods

Reaction Type Reactants Conditions Key Features Reference(s)
S-Alkylation Thiol, Halide Basic Alumina, Solvent-Free Simple, robust catalyst, high yields. tandfonline.com
Dehydrative Thioetherification Allylic Alcohol, Thiol Microwave Irradiation, Solvent-Free, Catalyst-Free Rapid, eco-friendly, good to excellent yields. tandfonline.com
Hydrothiolation Alkene, Thiol Glycerol, Catalyst-Free Recyclable solvent, good yields at room temp/heat. tandfonline.comresearchgate.net
Dehydrative Thioetherification Alcohol, Thiol Solid Acid Catalyst, Solvent-Free High selectivity and yields, particularly for benzylic alcohols. doaj.orgd-nb.info

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scielo.br Reactions with high atom economy are inherently "greener" as they generate minimal waste. google.com Hydrothiolation reactions, such as the thiol-ene "click" reaction, are prime examples of atom-economical processes for forming carbon-sulfur bonds, as they often result in few to no byproducts and allow for simple purification. researchgate.netrsc.org

The synthesis of thioamides from thiols under aerobic oxidation is another example of an environmentally friendly, atom-economical, and step-economical process that avoids exogenous sulfur reagents. organic-chemistry.org The conjugate addition of thiols to electron-deficient alkenes is also a highly atom-efficient method for creating C-S bonds. scielo.br

For a potential synthesis of this compound from sodium ethanethiolate and 3-chloro-1-propanol, the reaction would be:

CH3CH2SNa + Cl(CH2)3OH → CH3CH2S(CH2)3OH + NaCl

To maximize reaction efficiency, various catalytic systems have been developed. For instance, the anti-Markovnikov addition of thiols to alkenes can be achieved under solvent-free conditions at room temperature using catalysts like CeCl₃, leading to very good yields. organic-chemistry.org The development of methods that use thiourea as an odorless sulfur source in aqueous micelles also represents a step towards more environmentally friendly and efficient thioether synthesis. tandfonline.com The efficiency of thioether synthesis often depends on the choice of catalyst and reaction conditions, with transition-metal-catalyzed reactions offering mild conditions and high functional group tolerance. chemrevlett.comthieme-connect.de

Table 2: Comparison of Atom Economy in Thioether Synthesis Reactions

Reaction Type General Equation Byproducts Atom Economy Reference(s)
Thiol-Ene Reaction R-SH + R'-CH=CH₂ → R-S-CH₂-CH₂-R' None 100% (Ideal) researchgate.netrsc.org
Williamson-Type Synthesis R-SNa + R'-X → R-S-R' + NaX Salt (e.g., NaCl, NaBr) Moderate nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Thia 1 Hexanethiol

Thiol-Ene and Thiol-Yne Click Reactions

Thiol-ene and thiol-yne reactions, also known as hydrothiolation, represent a class of highly efficient and versatile click reactions used to form carbon-sulfur bonds. thieme-connect.de These reactions are characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, proceeding under mild conditions with minimal byproducts. thieme-connect.deinterchim.com 4-Thia-1-hexanethiol, with its accessible thiol group, is an excellent substrate for these transformations.

Radical-Initiated Thiol-Ene Additions

The radical-mediated addition of a thiol to an alkene (an 'ene') is a robust method for forming thioethers. nih.gov This reaction proceeds via a free-radical chain mechanism and is typically initiated by light (photo-initiation) or heat in the presence of a radical initiator. nih.govwikipedia.org

The mechanism involves three key stages:

Initiation: A radical initiator (e.g., AIBN or a photoinitiator like DMPA) cleaves to form initiating radicals. These radicals then abstract the hydrogen atom from the thiol group of this compound, generating a thiyl radical (RS•). diva-portal.org

Propagation: The newly formed thiyl radical adds across the alkene double bond. diva-portal.org This addition occurs in an anti-Markovnikov fashion, where the sulfur atom attaches to the less substituted carbon, yielding a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen from another molecule of this compound in a chain-transfer step, forming the final thioether product and regenerating the thiyl radical, which continues the chain. wikipedia.orgdiva-portal.org

Termination: The reaction ceases when two radicals combine.

This process is highly efficient, often unaffected by the presence of oxygen, and can be performed in a variety of solvents, making it a cornerstone of polymer and materials science. nih.govacs.org The radical hydrothiolation can also be used to trigger subsequent reactions, such as cascade cyclizations. wikipedia.org A key advantage of the radical pathway is its effectiveness with both electron-rich and electron-poor alkenes. diva-portal.org

Nucleophilic Thiol-Yne Reactions and Stereochemical Control

While radical additions to alkynes ('ynes') are possible, the nucleophilic pathway offers distinct advantages, particularly in controlling the stereochemistry of the resulting vinyl sulfide (B99878) product. bham.ac.ukacs.org In this reaction, a thiol adds across an activated alkyne, which is a triple bond adjacent to an electron-withdrawing group (EWG), such as an ester or ketone. nih.gov

The mechanism is typically base-catalyzed, where a base deprotonates the thiol of this compound to form a highly nucleophilic thiolate anion (RS⁻). bham.ac.uk This thiolate then attacks the electrophilic β-carbon of the activated alkyne in a conjugate addition, yielding a vinyl anion intermediate, which is subsequently protonated to give the final vinyl sulfide.

A critical aspect of this reaction is the ability to control the stereochemistry (E vs. Z) of the resulting double bond. acs.org Research has demonstrated that the choice of catalyst and solvent plays a pivotal role in determining the stereochemical outcome. acs.org This control allows for the synthesis of high-molecular-weight polymers with specific E-rich or Z-rich compositions, which in turn dictates the material's thermal and mechanical properties. acs.org The reversibility of the thiol-yne Michael addition under certain conditions, such as high temperatures or alkaline environments, is also a subject of growing interest for developing dynamic covalent chemistries. bham.ac.uk

Kinetic and Thermodynamic Aspects of Click Functionalization

The kinetics of thiol-ene and thiol-yne click reactions are generally very fast, often with high to quantitative conversions achieved rapidly under mild conditions. nih.gov The reaction rate is influenced by several factors, including the structure of the ene or yne, the nature of the thiol, and the initiation method. diva-portal.org For radical reactions, thiyl radicals tend to add faster to electron-rich double bonds. diva-portal.org For nucleophilic additions, the reaction rate depends on the acidity (pKa) of the thiol and the electrophilicity of the Michael acceptor. acs.org Thiols with lower pKa values, such as mercaptopropionate esters, are generally more reactive than simple alkanethiols like hexanethiol in nucleophilic additions. researchgate.netacs.org

Thermodynamically, the addition of a thiol across an unsaturated bond is an exothermic process. diva-portal.org This is because a relatively weak π-bond in the alkene or alkyne is replaced by a stronger σ-bond in the thioether product, providing a significant driving force for the reaction. interchim.comdiva-portal.org Computational studies on the addition of methanethiol (B179389) (a model for simple thiols) to various Michael acceptors show that additions to activated triple bonds yield thermodynamically more stable adducts compared to additions to activated double bonds like maleimides. acs.org This enhanced stability is attributed to resonance between the sulfur atom, the newly formed double bond, and the electron-withdrawing group. acs.org

Table 1: Comparison of Typical Second-Order Rate Constants for Various Click Reactions This table provides context for the reaction speeds, noting that specific rates for this compound will depend on precise conditions.

Reaction Type Catalyst/Conditions Rate Constant (M⁻¹s⁻¹) Source(s)
Thiol-Maleimide Addition Base/Nucleophile Up to 10² nih.gov
Staudinger Ligation Uncatalyzed ~10⁻³ acs.org
Inverse Electron Demand Diels-Alder (IEDDA) Aqueous, 25-37 °C 1 to 10⁶ acs.orgnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Aqueous Varies interchim.com

Thiol-Michael Addition Chemistry

The Thia-Michael addition is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674), maleimide (B117702), or vinyl sulfone. srce.hrmdpi.com This reaction is highly efficient and selective, forming a C-S bond with high atom economy. mdpi.comrsc.org It is a cornerstone of bioconjugation, polymer science, and materials synthesis. srce.hrmdpi.com this compound readily participates in these reactions, which can be initiated through distinct catalytic mechanisms.

Base-Catalyzed and Nucleophile-Catalyzed Mechanisms

The Thia-Michael addition can be catalyzed by either a base or a nucleophile, and the operative mechanism has a significant impact on the reaction kinetics. mdpi.comnsf.gov

Base-Catalyzed Mechanism: In this pathway, a Brønsted base (e.g., triethylamine, DBU) abstracts the acidic proton from the thiol of this compound to form a reactive thiolate anion. nsf.govresearchgate.net This highly nucleophilic thiolate then attacks the β-carbon of the activated alkene (the Michael acceptor). The resulting enolate anion intermediate is then protonated by another thiol molecule or the protonated base, regenerating the thiolate and propagating the reaction. mdpi.comresearchgate.net The reaction rate is dependent on factors like the base strength, thiol pKa, and solvent polarity. researchgate.net

Nucleophile-Catalyzed Mechanism: This mechanism is initiated by a Lewis base or nucleophile (e.g., a tertiary phosphine (B1218219) or certain amines like DABCO). mdpi.comrsc.org The nucleophile first attacks the Michael acceptor to form a zwitterionic intermediate. mdpi.com This intermediate is a stronger base than the initiating nucleophile and subsequently deprotonates the thiol to generate the thiolate anion. mdpi.com The thiolate then proceeds to add to another Michael acceptor as in the base-catalyzed pathway. A key distinction is that the catalyst is used only to initiate the reaction by generating the first thiolate anion. mdpi.com Nucleophile-initiated reactions are often faster and require lower catalyst loadings compared to their base-catalyzed counterparts. researchgate.netmdpi.com Studies using hexanethiol have shown that tertiary phosphines are exceptionally effective catalysts, yielding quantitative conversions in seconds at very low concentrations. researchgate.netacs.org

Table 2: Kinetic Data for Catalyzed Thiol-Michael Addition of Hexanethiol to Hexyl Acrylate* *Hexanethiol is a close structural and reactivity analog of this compound.

Catalyst Catalyst Type Apparent Rate Constant (mol L⁻¹s⁻¹) Source(s)
Hexylamine Primary Amine 53.4 researchgate.netacs.org
Dimethylphenylphosphine Tertiary Phosphine 431 researchgate.netacs.org
Tri-n-propylphosphine Tertiary Phosphine 1810 researchgate.netacs.org

Spontaneous and Uncatalyzed Thia-Michael Additions

While the Thia-Michael addition is typically catalyzed, spontaneous or uncatalyzed reactions can occur under specific circumstances. Generally, the rate of the uncatalyzed reaction between common thiols and α,β-unsaturated carbonyl compounds is not favorable. srce.hr However, the reaction can proceed without a catalyst if the Michael acceptor is exceptionally electrophilic. researchgate.net

A notable example is the addition of thiols to α-trifluoromethyl acrylates. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the double bond, making it susceptible to nucleophilic attack by a neutral thiol molecule without the need for a catalyst. This spontaneous reaction has been shown to be highly efficient for preparing thermoset materials. researchgate.net This demonstrates that the reactivity in Thia-Michael additions is a spectrum, and with sufficient activation of the alkene, the requirement for an external catalyst can be eliminated.

Computational Mechanistic Insights into Thiol-Michael Reactions

Computational studies have become indispensable for understanding the intricate mechanisms of chemical reactions, and the Thiol-Michael addition is no exception. uq.edu.au While direct computational studies on this compound are not extensively documented in the reviewed literature, significant insights can be drawn from theoretical analyses of analogous thiol compounds. These studies illuminate the fundamental steps governing the reaction of thiols with Michael acceptors (electron-deficient alkenes). uq.edu.aursc.org

The base-catalyzed Thiol-Michael reaction is understood to proceed through a step-growth mechanism involving alternating propagation and chain transfer steps. rsc.org The mechanism is initiated by the deprotonation of the thiol (like this compound) by a base to form a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the Michael acceptor, generating a carbanion intermediate. rsc.org A subsequent proton transfer from another thiol molecule to this intermediate yields the final thioether adduct and regenerates the thiolate anion, which continues the catalytic cycle. mdpi.com

Density Functional Theory (DFT) calculations on model systems, such as the reaction between ethanethiol (B150549) and various alkenes, have been used to determine the energetics of these steps. rsc.org These models show that the reaction pathway and its rate-determining step can vary depending on the specific reactants. rsc.orgresearchgate.net For some systems, the initial nucleophilic attack (propagation) is the rate-limiting step, while for others, the proton transfer (chain transfer) is slower. rsc.org Computational models have advanced to the point where they can accurately predict reaction rate coefficients and provide a quantitative relationship between the structure of the reactants and the reaction kinetics. rsc.org These computational approaches offer a powerful tool for predicting the reactivity of this compound in various Thiol-Michael scenarios. uq.edu.au

Reversibility and Dynamic Nature of Thiol-Michael Adducts

A key feature of the Thiol-Michael reaction is its potential for reversibility, which forms the basis for its application in dynamic covalent chemistry. mdpi.comresearchgate.net The adducts formed, including those from this compound, can exist in equilibrium with their starting materials, the thiol and the Michael acceptor. This dynamic nature is highly dependent on reaction conditions. rsc.org

The cleavage of the thiol-Michael adduct back to its precursors is known as a retro-Michael reaction. rsc.org Kinetic and mechanistic studies on model systems have shown that this process is often the rate-determining step in dynamic exchange reactions. rsc.org Thermal stimulation is a common method to induce this reversibility; for example, significant dynamic exchange in certain systems is observed at elevated temperatures (e.g., 90-120 °C), while the adducts remain stable at room temperature. mdpi.comrsc.org The presence of a base can also facilitate the dissociation of the adducts. researchgate.net

This reversibility allows for the development of "smart" materials, such as self-healing polymers and adaptable networks. researchgate.netresearchgate.net In these systems, the reversible C-S bonds of the Thiol-Michael adducts can break and reform, enabling the material to repair damage or change its shape in response to a stimulus like heat. researchgate.netnih.gov The equilibrium of this dynamic process can be influenced by the presence of a competitive thiol, leading to exchange reactions where one thiol displaces another from the Michael adduct. mdpi.com

Table 1: Factors Influencing the Reversibility of Thiol-Michael Adducts
FactorDescriptionEffect on ReversibilitySource
TemperatureThermal energy supplied to the system.Higher temperatures (e.g., >90 °C) promote the retro-Michael reaction, increasing bond dissociation and exchange. mdpi.com, rsc.org
Catalyst/pHPresence of a base or acidic/basic conditions.Basic conditions can facilitate the dissociation of the adduct by promoting the formation of the thiolate, which is involved in the reverse reaction. researchgate.net
Michael Acceptor StructureThe electron-withdrawing group on the alkene.The stability of the adduct, and thus its propensity for reversal, is dependent on the structure of the Michael acceptor. mdpi.com
SolventThe medium in which the reaction occurs.Polar aprotic solvents like DMF or DMSO can support the charged intermediates involved in the reversible reaction. researchgate.net

Influence of Substrate Design and Reaction Parameters on Reactivity

The reactivity of this compound in Thiol-Michael additions is governed by several critical parameters related to both the substrates and the reaction environment. researchgate.net Understanding these influences is key to controlling the reaction outcome and efficiency.

Substrate Structure:

Michael Acceptor: The nature of the electron-withdrawing group on the Michael acceptor significantly impacts reactivity. researchgate.netresearchgate.net More activated alkenes, such as maleimides or acrylates, react faster than less activated ones like crotonates. researchgate.net The electrophilicity of the alkene is a key predictor of the reaction rate. rsc.org

Thiol Acidity (pKa): The reactivity of the thiol is related to its acidity. Thiols with lower pKa values, such as mercapto-esters, are generally more reactive than simple alkanethiols like hexanethiol because they more readily form the nucleophilic thiolate anion. researchgate.net

Reaction Parameters:

Solvent: Solvent polarity can play a significant role. researchgate.net While some reactions can be performed under neat conditions, the choice of solvent can influence reaction rates and, in polymerization reactions, the properties of the resulting polymer. mdpi.comnih.gov

Table 2: Key Parameters Affecting Thiol-Michael Reactivity
ParameterInfluence on ReactionExample/ObservationSource
Catalyst TypeDetermines the initiation mechanism and rate.Tertiary phosphines can be more effective catalysts than primary, secondary, or tertiary amines for nucleophile-initiated pathways. researchgate.net
Thiol pKaAffects the ease of thiolate formation.Mercaptopropionate esters (lower pKa) are significantly more reactive than hexanethiol (higher pKa). researchgate.net
Michael Acceptor StructureControls the electrophilicity of the double bond.Reactivity order: propylmaleimide > diethyl fumarate (B1241708) > acrylonitrile (B1666552) > ethyl crotonate. researchgate.net
Solvent PolarityCan affect reaction kinetics and product properties.In some polymerizations, less polar solvents like THF lead to narrower molecular weight distributions. researchgate.net, nih.gov

Thioether Reactivity and Oxidation Studies

The this compound molecule contains two sulfur functional groups: a terminal thiol and an internal thioether. The thioether linkage exhibits its own characteristic reactivity, particularly in oxidation and cleavage reactions.

Sulfur Oxidation Pathways (Excluding Formation of Hazardous Products)

Both the thiol and thioether moieties of this compound can be oxidized. The oxidation of thiols often leads to the formation of disulfides through the coupling of two thiol molecules. masterorganicchemistry.com However, the sulfur atom of the thioether linkage can also be oxidized to higher oxidation states.

The primary oxidation products of a thioether (or sulfide) are sulfoxides and, upon further oxidation, sulfones. masterorganicchemistry.com This transformation is a common pathway in both chemical synthesis and biological metabolism. masterorganicchemistry.cominchem.org Mild oxidizing agents can selectively convert the thioether to a sulfoxide, while stronger conditions will typically yield the corresponding sulfone. This stepwise oxidation allows for the synthesis of derivatives with different chemical and physical properties. In biological systems, sulfur-oxidizing microorganisms utilize complex enzymatic pathways, such as the Sox system, to oxidize reduced sulfur compounds to sulfate (B86663), demonstrating the fundamental tendency of sulfur to undergo oxidation. plos.orgnih.govresearchgate.net

Cleavage and Rearrangement Reactions Involving the Thioether Linkage

The thioether bond (C-S-C) in this compound, while generally stable, can be cleaved under specific chemical conditions. One established method for the cleavage of thioether bonds is the use of Raney nickel. nih.gov This catalytic system is effective in desulfurization reactions, breaking the C-S bonds and replacing the sulfur atom with hydrogen atoms. nih.gov

In the context of dynamic covalent chemistry, the thioether linkage can also participate in exchange or rearrangement reactions. nih.gov For certain classes of thioethers, such as thioenol ethers, reversible Michael addition-elimination reactions can occur, leading to a dynamic exchange with free thiols. nih.gov This process is analogous to the reversibility seen in Thiol-Michael adducts and is being explored for creating dynamic materials. nih.gov

Derivatization for Advanced Chemical Transformations

The terminal thiol group of this compound is a versatile chemical handle that can be readily modified to create a wide range of derivatives for more advanced applications. Chemical derivatization is often employed to alter a molecule's properties or to prepare it for subsequent reaction steps. jfda-online.com

Common derivatization reactions for thiols include:

Alkylation: The thiol can be deprotonated to a thiolate, which is an excellent nucleophile for SN2 reactions with alkyl halides. This converts the thiol into a new, potentially more complex, thioether. masterorganicchemistry.com

Acylation: Thiols can react with acyl halides or anhydrides to form thioesters. This reaction is analogous to the esterification of alcohols.

Silylation: Reaction with silylating agents can protect the thiol group or modify its properties for analytical purposes, such as gas chromatography. jfda-online.com

Bioconjugation: The high nucleophilicity and specific reactivity of thiols make them prime targets for bioconjugation, where molecules are attached to proteins or other biomolecules. nih.gov Advanced reagents have been developed that react rapidly and selectively with thiol groups under physiological conditions. nih.gov

These transformations highlight the utility of the thiol group in this compound as a point of attachment and modification, enabling its incorporation into more complex molecular architectures and functional materials. jfda-online.comresearchgate.net

Formation of Multivalent Adducts and Conjugates

The thiol functionality of this compound serves as an effective handle for constructing larger, multivalent molecules through conjugation reactions. In this context, this compound acts as a bifunctional linker, using its thiol group to attach to a substrate while the rest of its carbon-sulfur backbone serves as a spacer.

The formation of these adducts often relies on highly efficient and selective "click" chemistry reactions. acs.org Thiol-Michael additions and thiol-ene reactions are prominent examples where the thiol group adds across an electron-poor double bond, such as that found in a maleimide, to form a stable thioether linkage. acs.orgacs.orgresearchgate.net This type of reaction is widely used in bioconjugation to link molecules to cysteine residues on proteins. google.com

By reacting this compound with a molecule containing multiple reactive sites (a multivalent substrate), complex architectures can be assembled. For example, reacting two equivalents of this compound with a substrate bearing two maleimide groups would result in a dimeric adduct, with the this compound derivative acting as a bridge. This principle is fundamental in creating materials like hydrogels, where multivalent linkers and thiol-containing polymers are cross-linked. acs.orgresearchgate.net Another common strategy involves reacting the thiol with iodoacetyl groups to form a stable thioether, a method frequently used to prepare antibody-drug conjugates (ADCs). nih.gov

Table 2: Common Reactions for Thiol-Based Conjugation

Reaction Type Electrophilic Partner Resulting Linkage Key Features Citations
Thiol-Michael Addition Maleimide, Acrylate Thioether Highly selective at pH 6.5-7.5, rapid kinetics. researchgate.netacs.org
Thiol-Halide Substitution Iodoacetamide, Bromoacetamide Thioether Forms a very stable bond; selective for thiols. researchgate.netnih.gov
Thiol-Disulfide Exchange Pyridyl disulfide Disulfide Reversible linkage, useful for cleavable conjugates. rsc.org

Investigation of Selectivity in Reactions with Complex Substrates

When this compound is reacted with complex substrates, such as proteins or other biomolecules, achieving selectivity for the thiol group over other potentially reactive functional groups is paramount. nih.gov The primary competing nucleophiles in a biological context are the amino groups of lysine (B10760008) residues.

Chemoselectivity is typically controlled by carefully managing the reaction conditions, most notably the pH. nih.gov The thiol group has a pKa of approximately 8-9, while the primary amine of lysine has a pKa of around 10.5. By maintaining the reaction pH between 6.5 and 7.5, the thiol exists in equilibrium with its more nucleophilic thiolate anion form, while the vast majority of amino groups remain in their protonated, non-nucleophilic ammonium (B1175870) form. This pH window allows for highly selective targeting of thiols. researchgate.net

Reagents like maleimides and iodoacetamides exhibit excellent selectivity for thiols under these mildly acidic to neutral conditions. researchgate.netnih.gov While the reaction of maleimides with amines is possible, it is significantly slower and generally only occurs at a pH above 8. researchgate.net This differential reactivity allows for the precise modification of cysteine residues in proteins, even in the presence of numerous surface-accessible lysines. nih.govnih.gov

Table 3: pH-Dependent Selectivity of Thiol-Maleimide Reaction

pH Range Thiol Reactivity Amine (Lysine) Reactivity Predominant Outcome Citations
6.5 - 7.5 High (as thiolate) Low (protonated) Highly selective conjugation to thiol. researchgate.net
7.5 - 8.5 High Increasing Some cross-reactivity with amines may occur. researchgate.net

This controlled selectivity is fundamental to the use of thiol-containing linkers like this compound in fields such as chemical biology and drug delivery, where precise covalent attachment to complex substrates is required. google.comnih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization and Quantification

Sophisticated Spectroscopic Probes for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 4-Thia-1-hexanethiol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy provide complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural confirmation of this compound. One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For alkyl thiols, the resonance of the thiol proton is typically observed in the ¹H NMR spectrum between 1.2-1.8 ppm; however, this signal can be broad and its detection complicated by rapid exchange with deuterated solvents. rsc.org

For a more in-depth analysis, advanced two-dimensional (2D) NMR techniques are employed to establish connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. For this compound, COSY would confirm the connectivity within the ethyl and propyl fragments on either side of the thioether linkage.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of ¹³C signals based on their attached protons.

Conformational analysis, which examines the three-dimensional arrangement of the molecule, can also be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, regardless of their bonding connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

Atom Position (HS-CH₂-CH₂-S-CH₂-CH₂-CH₃) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (thiol) ~ 2.5 - 2.7 (t) ~ 24 - 28
2 ~ 1.6 - 1.8 (m) ~ 32 - 36
3 ~ 2.7 - 2.9 (t) ~ 30 - 34
5 ~ 2.6 - 2.8 (t) ~ 33 - 37
6 ~ 1.5 - 1.7 (m) ~ 22 - 26
7 ~ 0.9 - 1.0 (t) ~ 13 - 15

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition and elucidating the fragmentation pathways of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), allowing for the calculation of a unique elemental formula.

For this compound (C₅H₁₂S₂), the exact monoisotopic mass can be calculated with high precision, providing strong evidence for its identity. Upon ionization, the molecule undergoes characteristic fragmentation. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and further fragmented, are used to probe the structure. Key fragmentation pathways for this compound would involve cleavage at the C-S bonds, leading to the loss of the thiol group or fragmentation of the alkyl chains.

Table 2: Theoretical HRMS Data and Plausible Fragments for this compound

Species Formula Calculated Monoisotopic Mass (Da) Description
[M]+ [C₅H₁₂S₂]+ 136.0380 Molecular Ion
[M-SH]+ [C₅H₁₁S]+ 103.0581 Loss of sulfhydryl radical
[M-C₂H₅S]+ [C₃H₇S]+ 75.0268 Cleavage of thioether bond
[M-C₃H₇S]+ [C₂H₅S]+ 61.0115 Cleavage of thioether bond
[C₂H₅S]+ [C₂H₅S]+ 61.0115 Ethylthio fragment
[C₃H₇S]+ [C₃H₇S]+ 75.0268 Propylthio fragment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govnih.gov

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most characteristic absorption is that of the S-H stretching vibration, which typically appears as a weak band around 2550 cm⁻¹. rsc.org The weakness of this peak is due to the small change in dipole moment during the vibration. Other prominent bands include the C-H stretching vibrations of the alkyl chains (2850-3000 cm⁻¹) and C-H bending vibrations (~1375-1465 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is often more effective for detecting sulfur-containing functional groups. The C-S stretching vibrations give rise to signals in the 650-700 cm⁻¹ region of the Raman spectrum. rsc.org This region is often less crowded than other parts of the spectrum, making the C-S signal a reliable marker for thiols and thioethers. The S-H stretch is also observable in Raman spectra.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Intensity
C-H Stretch FT-IR, Raman 2850 - 3000 Strong
S-H Stretch FT-IR, Raman ~ 2550 Weak (FT-IR)
C-H Bend FT-IR, Raman ~ 1375 - 1465 Medium
C-S Stretch Raman 650 - 700 Medium-Strong

Chromatographic Separation and Detection Techniques

For the quantification of this compound, especially at low concentrations in complex matrices, chromatographic techniques are paramount. These methods separate the analyte from interfering substances before detection.

The direct analysis of thiols by common detection methods like UV-Vis spectrophotometry can be challenging due to their low reactivity or lack of a suitable chromophore. Chemical derivatization is a strategy used to modify the analyte to enhance its detectability.

A highly effective reagent for thiol derivatization is 4,4′-dithiodipyridine (DTDP). researchgate.net This compound reacts specifically with the sulfhydryl group of this compound in a disulfide exchange reaction. The reaction releases a stoichiometric amount of 2-thiopyridone, a molecule with strong UV absorbance. researchgate.net This allows for sensitive indirect quantification of the original thiol by measuring the 2-thiopyridone product. This approach is particularly useful for global thiol quantification in samples and can be adapted for chromatographic methods. researchgate.net

For ultratrace analysis, the coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity. nih.gov This hyphenated technique allows for the physical separation of this compound from a complex mixture followed by its highly specific detection and quantification.

The typical setup involves:

Chromatographic Separation: Reversed-phase HPLC is commonly used, employing a C18 column to separate analytes based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a small amount of acid like formic acid to improve peak shape and ionization, is typically employed. nih.govnih.gov

Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule, capable of generating protonated molecular ions [M+H]⁺ in positive ion mode. nih.gov

MS/MS Detection: Tandem mass spectrometry, often using a triple quadrupole or Q-TRAP instrument, is used for detection. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and enabling quantification at very low levels (ng/mL or lower). nih.gov

Table 4: Typical HPLC-MS/MS Parameters for Thiol Analysis

Parameter Typical Setting
HPLC System
Column Reversed-phase C18 (e.g., Hydro-RP) nih.govnih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) nih.gov
Flow Rate 0.2 - 0.4 mL/min nih.govnih.gov
Column Temperature 40 °C nih.govnih.gov
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Source Temp. ~ 550 °C nih.gov
Ion Spray Voltage ~ 4500 V nih.gov

Electrochemical and Sensor-Based Detection Principles

Electrochemical and sensor-based methods offer alternative and often rapid approaches for the detection and quantification of thiols like this compound. These methods are typically based on the specific chemical reactivity of the thiol group.

Electrochemical Detection: Electrochemical sensors for thiol detection often utilize the oxidation of the sulfhydryl group (-SH) at an electrode surface. The resulting current is proportional to the concentration of the thiol. To enhance selectivity and sensitivity, the electrode surface can be chemically modified with various materials. These modifications can facilitate the electron transfer process or selectively bind thiol compounds. For instance, electrodes modified with metal nanoparticles (e.g., gold, platinum) or conductive polymers have been shown to be effective for the detection of thiols. The applied potential is a critical parameter that can be optimized to selectively detect the target thiol in the presence of other electroactive species.

Sensor-Based Detection: A variety of sensor platforms have been developed for the detection of volatile sulfur compounds, including thiols. These can be broadly categorized as:

Optical Sensors: These sensors rely on a change in optical properties, such as absorbance or fluorescence, upon interaction with the target analyte. For example, optical fibers coated with a material that selectively interacts with thiols can be used to detect changes in light transmission or reflection.

Colorimetric Sensors: These sensors exhibit a visible color change in the presence of the analyte. The sensing material is often a dye or an indicator that reacts specifically with thiols. The color change can be quantified using a spectrophotometer or even by visual inspection for qualitative or semi-quantitative analysis.

Mass-Sensitive Sensors: Quartz Crystal Microbalance (QCM) sensors are an example of mass-sensitive sensors. The surface of the quartz crystal is coated with a material that has an affinity for the target thiol. The binding of the thiol to the surface causes a change in the resonance frequency of the crystal, which is proportional to the mass of the bound analyte.

The performance of different sensor types for the detection of related thiol compounds is summarized in the table below, which can provide a basis for the development of a sensor for this compound.

Sensor TypePrincipleTarget Analytes (Examples)Typical Detection Limit
Modified Electrode Electrochemical oxidation of the thiol groupCysteine, GlutathioneµM to nM range
Optical Fiber Sensor Change in light transmission/reflection upon bindingHydrogen Sulfide (B99878), Methyl Mercaptanppm to ppb range
Colorimetric Sensor Visible color change upon reactionVolatile Sulfur Compoundsppb range
Quartz Crystal Microbalance Frequency change due to mass adsorptionThiols, Disulfidesng/cm² range

Theoretical and Computational Chemistry of 4 Thia 1 Hexanethiol

Quantum Chemical Studies: Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental to predicting the electronic properties that govern the structure and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost effectively for studying the electronic structure of molecules. researchgate.netresearchgate.net It is used to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by finding the minimum energy configuration on the potential energy surface. arxiv.orgresearchgate.net

For 4-Thia-1-hexanethiol, DFT calculations, likely using a functional such as B3LYP or PBE with a suitable basis set (e.g., 6-31+G(d,p)) that includes polarization and diffuse functions to accurately describe the sulfur atoms, would be performed. researchgate.net The geometry optimization process would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's preferred conformation. While specific published data for this compound is scarce, the expected values can be inferred from standard bond lengths and the behavior of similar molecules.

Interactive Table: Predicted Ground State Geometric Parameters for this compound

This table presents exemplary data that would be obtained from a DFT geometry optimization. The values are based on standard bond lengths and angles for alkanes, thiols, and thioethers.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-S (Thioether)~1.81 Å
Bond LengthC-S (Thiol)~1.82 Å
Bond LengthS-H (Thiol)~1.34 Å
Bond LengthC-C~1.53 Å
Bond LengthC-H~1.09 Å
Bond AngleC-S-C (Thioether)~99°
Bond AngleC-S-H (Thiol)~96°
Bond AngleC-C-S~110°
Dihedral AngleC-S-C-CVariable (Conformational)

To understand how a molecule interacts with light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netrsc.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. uci.edu This method predicts vertical excitation energies (the energy difference between the ground and excited states without change in geometry) and oscillator strengths, which correspond to the probability of a given electronic transition occurring. rsc.orgrsc.org

A TD-DFT analysis of this compound would identify the key electronic transitions, which for a saturated aliphatic thiol/thioether are expected to be n → σ* transitions involving the non-bonding lone pair electrons on the sulfur atoms. These transitions typically occur in the ultraviolet region. Studies on other organic sulfur-containing molecules have demonstrated that TD-DFT, particularly with long-range corrected functionals, can provide reliable predictions of their absorption spectra. acs.orgbeilstein-journals.org

Interactive Table: Exemplary TD-DFT Results for this compound

This table shows hypothetical results for the lowest energy electronic transitions, as would be predicted by a TD-DFT calculation.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Character
S₀ → S₁~5.2~238~0.01n(S_thiol) → σ
S₀ → S₂~5.4~230~0.02n(S_thioether) → σ

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's chemical behavior. numberanalytics.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the two sulfur atoms, making these sites the primary centers of nucleophilicity. The LUMO would likely be a σ* anti-bonding orbital distributed along the carbon-sulfur bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity. malayajournal.org FMO analysis is critical for predicting how this compound would engage in reactions such as nucleophilic attack, oxidation, or metal coordination. chemrxiv.org

Interactive Table: Typical FMO Properties for Aliphatic Thiols/Thioethers

This table provides representative energy values and characteristics for the frontier orbitals of a molecule like this compound, based on DFT calculations of similar compounds. malayajournal.org

OrbitalPredicted Energy (eV)Primary Atomic ContributionImplied Reactivity
HOMO~ -8.5S (Thiol), S (Thioether) non-bonding p-orbitalsNucleophilic sites, susceptible to oxidation
LUMO~ +1.5C-S σ* anti-bonding orbitalsElectrophilic site for cleavage under reduction
HOMO-LUMO Gap~ 10.0 eV-High kinetic stability, typical for saturated aliphatics

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. biorxiv.org For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space. chemrxiv.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD can model how the molecule folds and flexes at a given temperature and in a specific environment (e.g., in a solvent like water or an organic solvent). mdpi.com

An MD simulation of this compound would reveal the most populated conformations (rotamers) by analyzing the trajectories of the dihedral angles along the carbon-carbon and carbon-sulfur bonds. nih.gov Furthermore, MD can be used to study intermolecular interactions, such as hydrogen bonding between the thiol group of one molecule and a solvent molecule, or van der Waals interactions between the aliphatic chains. This information is crucial for understanding its physical properties like solubility and boiling point.

Prediction of Reaction Pathways and Transition States

To understand not just if a reaction occurs but how it occurs, computational chemists map out the reaction pathway, which is the lowest energy route from reactants to products on the potential energy surface. solubilityofthings.com This involves locating the transition state (TS), which is the highest energy point along this pathway and represents the kinetic barrier to the reaction. solubilityofthings.com

For this compound, methods like the Nudged Elastic Band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to find the transition states for various reactions. mit.edulasphub.com For instance, in a thiol-Michael addition reaction where the thiol group acts as a nucleophile, calculations would determine the structure and energy of the transition state for the attack of the sulfur atom on an electrophilic double bond. acs.orgrsc.org The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate.

Computational Design of Novel Derivatives with Tailored Reactivity

A significant advantage of computational chemistry is its ability to perform in silico design of new molecules with desired properties, saving considerable time and resources compared to experimental synthesis. rsc.org By starting with the basic structure of this compound, researchers can computationally introduce various functional groups to create a library of virtual derivatives.

For example, one could add electron-withdrawing groups near the thiol moiety to increase its acidity (lower its pKa) or add bulky groups to sterically hinder one of the sulfur atoms to promote selective reactions at the other. chemrxiv.orgchemrxiv.org DFT and FMO analysis would then be used to screen these derivatives, predicting how the modifications affect their electronic structure, stability, and reactivity. This approach allows for the rational design of novel compounds with tailored properties for specific applications, such as in materials science or as covalent inhibitors in drug discovery. chemrxiv.org

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Monomer in Polymerization Reactions

While 4-Thia-1-hexanethiol is a monofunctional thiol and thus cannot undergo homopolymerization to form high-molecular-weight polymers, its structure is integral to understanding the synthesis of polymers where such functionalities are desired. It primarily acts as a model compound or a modifying agent rather than a primary building block.

Thiol-Michael addition, a cornerstone of "click chemistry," is a step-growth polymerization process that typically involves the reaction of multifunctional thiols and alkenes (Michael acceptors). nih.gov The reaction proceeds via the base- or nucleophile-catalyzed addition of a thiolate anion to an electron-deficient double bond. nsf.gov

As a monofunctional thiol, this compound cannot act as a monomer to build a polymer chain in this context. Instead, its role would be to act as an "end-capping" agent. When introduced into a polymerization system containing, for example, a dithiol and a diacrylate, it would react with an acrylate (B77674) end-group, effectively terminating the chain growth at that end. This allows for precise control over the final polymer's molecular weight and architecture.

The thioether group within its backbone is a key feature. While this compound itself is monofunctional, analogous difunctional thioether thiols are employed as monomers to synthesize advanced polythioethers. For instance, the polymerization of dithiols with dienes is a common strategy for producing sulfur-containing polymers with tailored properties like high refractive indices or specific thermal characteristics. mdpi.comresearchgate.net

Table 1: Illustrative Thiol-Michael Polyaddition Systems This table showcases typical monomer combinations and conditions for creating polythioethers, illustrating the type of system where a monofunctional thiol like this compound could act as a chain regulator.

Di-thiol MonomerDi-alkene MonomerCatalystResulting Polymer
1,2-Ethanedithiol1,3-ButadieneUV InitiatorPoly(thioether)
1,3-Propanedithiol2,5-Furan diacrylateBase (e.g., TBD)Poly(β-thioether ester) researchgate.net
1,6-HexanedithiolDivinyl sulfoneBase (e.g., DBU)Poly(thioether sulfone)

Ring-opening polymerization (ROP) is a chain-growth process involving cyclic monomers. nih.gov this compound, being an acyclic molecule, cannot directly participate as a monomer in ROP. However, the thiol functionality is critical for initiating the ROP of thiolactones. In such cases, the thiol, often activated by a base, attacks the cyclic thioester, initiating the polymerization process and incorporating itself as the starting end-group of the resulting polymer chain. nih.gov

Furthermore, the synthesis of novel, functional thiolactone monomers could potentially involve precursors with structures analogous to this compound. Functional groups can be incorporated into cyclic monomers prior to polymerization to create polymers with tailored side chains. rsc.org Although no specific literature details the use of this compound to create a thiolactone analog, its thioether moiety represents a type of functionality that polymer chemists aim to incorporate into advanced polymer backbones for applications requiring specific solvent affinities, refractive properties, or metal-coordination capabilities. nih.govrsc.org

The incorporation of sulfur atoms into polymer backbones imparts a range of desirable properties, including high refractive indices, enhanced thermal stability, and the ability to coordinate with metal ions. acs.orgcore.ac.uk The synthesis of such polymers can be achieved through various methods, including the polycondensation of dithiols with dihalides, thiol-ene polymerizations, or the ROP of sulfur-containing cyclic monomers. researchgate.netuni-heidelberg.de

While not a direct monomer for high polymers, this compound contributes to this field in several ways:

Post-Polymerization Modification: It can be used to add a specific thioether-thiol end group to a polymer chain via reactions with terminal reactive sites.

Model Compound: It serves as a valuable model for studying the reactivity and influence of thioether linkages in more complex sulfur-containing monomers and polymers. rsc.org

Component in Monomer Synthesis: Its structural motifs can be incorporated into the design of new multifunctional monomers for creating advanced polythioethers and poly(thioester)s. mdpi.comrsc.org

Function as a Polymerization Initiator or Chain Transfer Agent

The most significant role for monofunctional thiols like this compound in polymerization is as a chain transfer agent (CTA), which is a compound that can regulate the molecular weight of polymers formed during radical polymerization.

In radical polymerization, the primary role of a thiol is not to initiate polymerization in the manner of a thermal initiator like AIBN or a peroxide. Instead, it participates in a process called chain transfer. uomustansiriyah.edu.iq The mechanism proceeds as follows:

A propagating polymer radical (P•) abstracts the hydrogen atom from the thiol group (R-SH) of this compound.

This reaction terminates the growth of the polymer chain P, resulting in a "dead" polymer (P-H).

A new thiyl radical (R-S•) is formed from the chain transfer agent.

This thiyl radical then initiates the polymerization of a new monomer molecule, starting a new polymer chain.

Through this mechanism, a single kinetic chain is terminated, but a new one is initiated, with the net result being a reduction in the average molecular weight of the final polymer. Thiols are highly efficient CTAs due to the relative weakness of the S-H bond.

In controlled radical polymerization (CRP) techniques, the role of thiols is more nuanced. These methods are designed to produce polymers with predetermined molecular weights and low dispersity, and the presence of a conventional CTA like this compound can interfere with this control. sigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a specific thiocarbonylthio-containing RAFT agent. A simple thiol like this compound is not a RAFT agent. If added to a RAFT polymerization, it would act as a traditional CTA, competing with the RAFT agent and potentially disrupting the controlled nature of the process. sigmaaldrich.com

However, thiol chemistry is central to the utility of RAFT-synthesized polymers. The thiocarbonylthio end-group of a polymer made by RAFT can be chemically removed (e.g., via aminolysis or reduction) to generate a terminal thiol group. researchgate.netresearchgate.net This terminal thiol is a versatile chemical handle for post-polymerization modification, allowing for the attachment of other polymers (to form block copolymers), biomolecules, or functional small molecules through reactions like thiol-Michael addition or thiol-ene coupling. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is controlled by a dynamic equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. cmu.edu Thiols are generally incompatible with ATRP systems as they can react with the copper catalyst or the propagating radicals, leading to loss of control. researchgate.net

The primary connection between thiol chemistry and ATRP is in post-polymerization functionalization. The terminal halogen atom on an ATRP-synthesized polymer can be converted into a thiol group through nucleophilic substitution reactions. acs.org This two-step approach—synthesizing a well-defined polymer via ATRP, followed by end-group transformation to a thiol—is a powerful strategy for creating advanced functional materials. nih.govsigmaaldrich.com For instance, a thiol-terminated polymer can be grafted onto a surface or conjugated to a protein.

Table 2: Chain Transfer Constants (C_s) for Various Thiols in Methyl Methacrylate (MMA) Polymerization The chain transfer constant (C_s = k_tr/k_p) indicates the efficiency of a chain transfer agent. Higher values lead to a greater reduction in polymer molecular weight. Data for this compound is not available, but values for analogous compounds illustrate the expected high activity.

Chain Transfer AgentC_s (in MMA, 45-60°C)
1-Butanethiol0.67
1-Hexanethiol0.67
1-Dodecanethiol0.66
2-Aminoethanethiol~0.22 researchgate.net
Thiophenol2.7

Data compiled from various sources for illustrative purposes.

Surface Functionalization in Nanomaterials Science

The thiol group of this compound serves as a robust anchor for the functionalization of various nanomaterials, particularly those with metallic surfaces. This capability is crucial for tailoring the surface properties of these materials for specific technological applications.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Alkanethiols are well-known for their ability to form dense, crystalline-like monolayers on noble metal surfaces like gold and copper. researchgate.netsigmaaldrich.cn The driving force for this assembly is the strong affinity between sulfur and the metal, forming a stable semi-covalent bond. researchgate.net In the case of this compound, the terminal thiol group would chemisorb onto the metal surface, while the alkyl chain, interrupted by the thia-ether linkage, would extend outwards.

On gold surfaces, alkanethiols typically form a (√3 × √3)R30° structure, with the alkyl chains tilted at approximately 30 degrees from the surface normal to maximize van der Waals interactions between the chains. sigmaaldrich.cn The presence of the ether linkage in analogous oligo(ethylene glycol) (OEG) terminated thiols has been shown to influence the packing and conformation of the monolayer. acs.org For instance, OEG-terminated SAMs on gold can exhibit a mix of crystalline helical and amorphous conformations. acs.org This suggests that the thia-ether group in this compound could introduce conformational flexibility into the SAM, potentially altering its packing density and surface energy compared to a simple hexanethiol monolayer.

The stability of alkanethiol SAMs on gold can be affected by ambient conditions, with oxidation of the gold-thiolate bond being a potential degradation pathway. osti.gov However, these monolayers still offer significant protection against oxidation and corrosion, particularly on more reactive surfaces like copper. escholarship.org Alkanethiol SAMs have been shown to act as effective barrier films, protecting copper from oxidation in air and other corrosive environments. escholarship.org

Property Description Relevance of this compound
Driving Force Strong affinity of sulfur for noble metals (e.g., Au, Cu), forming a stable bond. researchgate.netThe terminal thiol group enables strong chemisorption.
Structure on Gold Typically forms a well-ordered, tilted monolayer structure. sigmaaldrich.cnThe thia-ether linkage may introduce conformational flexibility, affecting packing.
Stability Generally stable, but can be susceptible to long-term oxidative degradation. osti.govOffers protective barrier properties, especially for copper. escholarship.org
Surface Properties The terminal group of the thiol dictates the surface chemistry of the SAM.The ether linkage within the chain could impart different wetting and interfacial properties compared to simple alkanethiols.

The same principles that govern the formation of SAMs on planar surfaces also apply to the functionalization of nanoparticles. Thiol-containing molecules are widely used to stabilize and functionalize metal nanoparticles, such as those made of gold. nih.govuni-tuebingen.de The thiol ligands replace the original stabilizing agents (like citrate) on the nanoparticle surface, forming a protective monolayer that prevents aggregation and imparts new functionalities. acs.orgresearchgate.net

For gold nanoparticles (AuNPs), functionalization with thiol-terminated oligo(ethylene glycol) (OEG-thiols) is a common strategy to enhance their stability and biocompatibility. researchgate.netuni-tuebingen.denih.gov These OEG-functionalized AuNPs exhibit remarkable resistance to protein adsorption, a crucial property for biomedical applications. nih.govnih.gov The mechanism behind this protein resistance is thought to be related to the conformation of the OEG chains and their ability to bind interfacial water molecules. acs.org

Given its structure, this compound would be expected to act as an effective stabilizing ligand for nanoparticles. The terminal thiol would bind to the nanoparticle surface, while the ether linkage could enhance the particle's stability in various solvents and potentially reduce non-specific protein interactions, similar to short-chain OEG-thiols. The ability to functionalize nanoparticles with such ligands opens up possibilities for their use in targeted drug delivery, biosensing, and catalysis. nih.gov

Application Area Role of Thiol Ligand Inferred Role of this compound
Nanoparticle Stability Prevents aggregation by forming a protective monolayer. nih.govuni-tuebingen.deWould act as a stabilizing agent for metal nanoparticles.
Biocompatibility OEG-thiols reduce non-specific protein adsorption. researchgate.netnih.govThe thia-ether linkage may confer some degree of protein resistance.
Functionalization Allows for the introduction of new chemical properties to the nanoparticle surface. nih.govCould be used to create nanoparticles with tailored surface functionalities.

Development of Dynamic and Responsive Polymeric Materials

The presence of both a thiol and a thia-ether group makes this compound a potentially interesting building block for dynamic and responsive polymers. These "smart" materials can change their properties in response to external stimuli.

Covalent adaptable networks (CANs) are a class of crosslinked polymers that contain dynamic covalent bonds, allowing them to be reprocessed, repaired, or reshaped, properties typically associated with thermoplastics. nih.gov Various reversible reactions involving thiols have been utilized to create CANs, including disulfide exchange and the reversible thia-Michael addition. mdpi.commdpi.com

Stimuli-responsive polymers change their physical or chemical properties in response to triggers like light, temperature, or pH. rsc.orgnih.gov Thiol-containing polymers are particularly useful in this context. For instance, the thiol-epoxy reaction, which forms a β-hydroxythio-ether, is a "click" reaction used to create flexible polymer networks. rsc.org By incorporating photo-cleavable or other responsive groups into such networks, materials with switchable properties can be designed. rsc.org

Fabrication of Polymer Networks via Thiol-X Chemistry in Additive Manufacturing

Additive manufacturing, or 3D printing, relies on the rapid and controlled polymerization of liquid resins into solid objects. Thiol-X "click" chemistry, which encompasses a range of rapid and efficient reactions involving thiols (such as thiol-ene and thiol-yne reactions), is exceptionally well-suited for these processes. researchgate.net These reactions are often characterized by high yields, minimal byproducts, and insensitivity to oxygen, which can inhibit other free-radical polymerizations. chemrxiv.org

The use of multifunctional thiols and "ene" (alkene-containing) monomers allows for the rapid formation of crosslinked polymer networks upon exposure to light (photocuring). researchgate.netacs.org this compound, as a monofunctional thiol, could be used as a reactive diluent to control the crosslink density and modify the properties of the final printed object. Its thioether linkage would be incorporated into the polymer network, potentially enhancing the refractive index or altering the mechanical properties of the material. acs.orgmdpi.com The versatility of thiol-X chemistry enables the fabrication of complex, high-performance polymeric materials with tailored properties for a wide range of applications. researchgate.net

Coordination Chemistry and Metal Interactions

Ligand Properties of 4-Thia-1-hexanethiol

The defining feature of this compound as a ligand is its capacity to be bidentate, meaning it can bind to a metal center through two donor atoms simultaneously. libretexts.org The two donor sites are the sulfur atoms of the thiol and thioether groups. Ligands that bind through multiple donor sites are also known as multidentate or polydentate ligands. libretexts.orgbyjus.com

Chelation Modes and Binding Affinities to Transition Metals

When a multidentate ligand binds to a central metal ion through two or more donor atoms, it forms a ring structure known as a chelate. This process, termed chelation, results in a metal complex that is significantly more stable than a complex formed with analogous monodentate ligands, an observation known as the chelate effect. For this compound, coordination to a single metal center via both the thiol and thioether sulfur atoms would result in the formation of a stable six-membered chelate ring.

The sulfur atoms in this compound are classified as soft Lewis bases. According to Hard and Soft Acid and Base (HSAB) theory, these soft donors will form the most stable complexes with soft Lewis acids, which include many mid-to-late transition metals. wikipedia.org Consequently, this compound is expected to exhibit strong binding affinities for transition metals such as palladium(II), platinum(II), copper(I), nickel(II), and gold(I/III). wikipedia.orgdoaj.org While specific thermodynamic data for this compound complexes are not widely available, the binding affinities are influenced by factors such as the nature of the metal ion, its oxidation state, and the solvent environment. researchgate.net

Table 1: Predicted Binding Characteristics of this compound with Various Transition Metals This table is based on general principles of coordination chemistry and HSAB theory, as specific experimental data for this compound is limited.

Metal Ion HSAB Character Expected Affinity Potential Coordination Geometry
Pd(II) Soft Acid High Square Planar
Pt(II) Soft Acid High Square Planar
Cu(I) Soft Acid High Tetrahedral, Linear
Ni(II) Borderline/Soft Acid Moderate to High Square Planar, Octahedral
Fe(II/III) Borderline Acid Moderate Octahedral

Impact of Thiol vs. Thioether Coordination on Metal Centers

The two sulfur donors in this compound have distinct electronic properties that differentially impact the metal center upon coordination.

Thiol/Thiolate Coordination: The thiol group (-SH) is acidic and typically deprotonates upon binding to a metal center to form a thiolate (-S⁻) ligand. researchgate.net This anionic thiolate is a strong sigma (σ) donor and also a pi (π) donor, which increases the electron density on the metal center. wikipedia.org This donation can stabilize higher oxidation states of the metal but also make the resulting complex more nucleophilic. wikipedia.org The affinity of thiolate ligands for metals like ferric iron is significantly higher than that of their protonated thiol counterparts. nih.gov

Thioether Coordination: The thioether (-S-) group is a neutral, two-electron donor. It is considered a weaker σ-donor compared to the anionic thiolate. nih.gov Some studies suggest that for certain metals like Pd(II), thioether coordination can be thermodynamically more favorable than thiol coordination. rsc.org The hemilability of thioether functions—their ability to reversibly bind and unbind from a metal center—can be a crucial feature in catalytic cycles, opening up a coordination site for substrate binding. nih.gov

The combination of a "harder" binding thiolate and a more labile thioether in one ligand framework offers intriguing possibilities for controlling the electronic properties and reactivity of the metal center. acs.org

Synthesis and Characterization of Metal-Thiolate Complexes

The synthesis of metal complexes with ligands like this compound generally involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. wikipedia.orginorgchemres.org Common methods include:

Salt Metathesis: Reaction of a metal halide (e.g., PdCl₂) with the thiol in the presence of a weak base to facilitate deprotonation of the thiol group. wikipedia.org

Reaction with Organometallic Precursors: Direct reaction of the thiol with a metal complex, which may involve the displacement of other ligands or oxidative addition of the S-H bond to a low-valent metal center. wikipedia.org For example, some iron carbonyl clusters react with thiols to produce hydrogen gas and a thiolate-bridged complex. wikipedia.org

Once synthesized, these new metal complexes are characterized using a suite of analytical techniques to determine their structure, bonding, and purity.

Table 2: Common Techniques for Characterizing Metal Complexes of this compound

Technique Information Obtained
FT-IR Spectroscopy Disappearance of the S-H stretching band (around 2550 cm⁻¹) confirms deprotonation and coordination of the thiolate. Shows metal-sulfur (M-S) vibrational modes. inorgchemres.org
NMR Spectroscopy (¹H, ¹³C) Provides information on the ligand's structure and symmetry in the complex. Disappearance of the thiol proton signal confirms coordination. inorgchemres.orgsoton.ac.uk
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands, which are characteristic of thiolate coordination. nih.gov
Mass Spectrometry Confirms the molecular weight of the complex. inorgchemres.org
Single-Crystal X-ray Diffraction Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. soton.ac.uk

| Elemental Analysis | Determines the elemental composition (C, H, S) of the complex to confirm its empirical formula. nih.gov |

Role in Catalysis (e.g., as a Ligand in Homogeneous or Heterogeneous Catalysis)

Ligands are fundamental to catalysis as they modulate the steric and electronic environment of the metal center, thereby controlling its activity and selectivity. nih.govacs.org While specific catalytic applications of this compound are not well-documented, ligands with mixed thioether-thiol functionalities have shown promise in various catalytic transformations. doaj.org The presence of soft sulfur donors makes these complexes potential catalysts for cross-coupling reactions, hydrothiolation, and hydrogenation. thieme-connect.ded-nb.info

Influence on Reaction Selectivity and Activity

The structure of a ligand directly influences the outcome of a catalytic reaction.

Activity: The electronic properties imparted by the ligand can affect the rates of key steps in the catalytic cycle. The strong donating ability of the thiolate group in this compound would increase the electron density on the metal, which could promote steps like oxidative addition. The hemilability of the thioether could also accelerate catalysis by freeing a coordination site for the substrate to bind. nih.gov

Selectivity: The steric bulk and geometry of the ligand control which substrates can approach the metal center and in what orientation, thus determining the selectivity of the reaction (chemoselectivity, regioselectivity, and enantioselectivity). The flexible alkyl backbone of this compound might offer less steric hindrance compared to more rigid ligands, potentially influencing regioselectivity in reactions like hydrofunctionalization. d-nb.info In some systems, the choice of a thiol as a co-ligand has been shown to act as a reversible inhibitor, controlling selectivity in reactions like alkyne semihydrogenation. nih.gov

Mechanistic Aspects of Metal-Catalyzed Transformations

A typical homogeneous catalytic cycle involves the sequential transformation of the catalyst through various oxidation states and coordination environments. The primary steps often include oxidative addition, migratory insertion, and reductive elimination. thieme-connect.de

A ligand like this compound would play a crucial role in these steps:

Stabilization of Intermediates: The bidentate chelation would stabilize the metal center throughout the catalytic cycle, preventing catalyst decomposition.

Facilitating Elementary Steps: In a palladium-catalyzed cross-coupling reaction, for instance, the electron-rich nature of the [Pd(II)-(4-thia-1-hexanethiolate)] complex could facilitate the reductive elimination step to release the product and regenerate the active Pd(0) catalyst. thieme-connect.de

Metal-Ligand Cooperation: In some advanced catalytic systems, the ligand is not just a passive scaffold but actively participates in bond activation. The thiol/thiolate group can participate in proton transfer, which can be critical in hydrogenation or dehydrogenation reactions. nih.govacs.org This cooperative effect can significantly lower the activation energy of a reaction. nih.gov

Environmental Transformation Pathways of 4 Thia 1 Hexanethiol

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process for the complete removal of 4-Thia-1-hexanethiol from the environment. These processes involve specific enzymatic pathways that break down the molecule to utilize its carbon and sulfur content for growth.

A wide range of bacteria have demonstrated the ability to metabolize simple organosulfur compounds like alkyl sulfides, thioethers, and thiols under both aerobic and anaerobic conditions. nih.govmdpi.com Genera such as Thiobacillus, Rhodococcus, and Pseudomonas are known to utilize these compounds as sources of energy and sulfur. nih.govjmb.or.kr

Under aerobic conditions, microorganisms employ oxygenase enzymes to attack the sulfur atom, mirroring the chemical oxidation pathway to form sulfoxides and sulfones as intermediates. jmb.or.kr The carbon-sulfur bonds are then enzymatically cleaved. Under anaerobic conditions, denitrifying bacteria can use alkyl sulfides as electron donors, with nitrate (B79036) or nitrite (B80452) serving as the electron acceptor. nih.gov The degradation of volatile sulfur compounds is often a key part of the metabolism of microbial communities in environments like sediments and wastewater treatment systems. oup.comresearchgate.net The presence of negatively charged functional groups on microbial surfaces, such as thiol and thioether groups, can also play a role in the initial interaction and uptake of such compounds. researchgate.net

The microbial metabolism of this compound is expected to produce a sequence of intermediate products before its complete mineralization to carbon dioxide (CO2), water (H2O), and sulfate (B86663) (SO4^2-).

The initial enzymatic oxidation of the thioether would yield 4-(ethylsulfinyl)hexane-1-thiol (the sulfoxide) and subsequently 4-(ethylsulfonyl)hexane-1-thiol (the sulfone). These polar intermediates are more water-soluble than the parent compound. Following the initial oxidations, microbial pathways would cleave the carbon-sulfur bonds. The breakdown of the ethyl and propyl chains would likely proceed through pathways analogous to fatty acid beta-oxidation, yielding smaller molecules like acetate (B1210297) and propionate, which can then enter central metabolic cycles. nih.gov The sulfur released from the molecule is typically oxidized to inorganic sulfate, which can be used by the organism or released into the environment. mdpi.com

ProcessConditionKey IntermediatesFinal Mineralization Products
Microbial DegradationAerobicSulfoxide, Sulfone, Organic AcidsCO₂, H₂O, Sulfate (SO₄²⁻)
AnaerobicSulfoxide, Sulfone, Organic AcidsCO₂, H₂O, Sulfate (SO₄²⁻), or reduced S species

Fate in Specific Environmental Compartments

The ultimate fate of this compound is determined by its distribution and the dominant degradation processes within air, water, and soil.

Water: In aquatic environments, this compound faces several competing fates. As a volatile sulfur compound (VSC), it can partition from the water column into the atmosphere, with the rate depending on temperature and water turbulence. nih.govmdpi.com Within the water, it is subject to degradation by aquatic microbial communities and oxidation by photochemically produced radicals in sunlit surface waters. nih.govnih.gov Its moderate water solubility will influence its transport and bioavailability.

Soil: When introduced to soil, this compound is likely to be strongly influenced by sorption processes. Organosulfur compounds can bind to soil organic matter (SOM) and the surfaces of clay minerals. mdpi.comresearchgate.net The thiol functional group, in particular, can exhibit specific interactions with soil particle surfaces. mdpi.com This sorption reduces the compound's mobility in soil porewater and can decrease its bioavailability for microbial degradation and plant uptake. nih.gov However, soil microorganisms adapted to metabolizing organosulfur compounds are the primary agents for its ultimate degradation in the terrestrial environment. libretexts.orgoup.com

Air: Due to its volatility, this compound can be released into the atmosphere. iwaponline.com Its atmospheric lifetime will be short, likely on the order of hours to days, due to rapid oxidation by gas-phase radicals, primarily •OH. nih.govacs.org This oxidation transforms the volatile organic sulfur into non-volatile inorganic sulfur species, such as sulfuric acid and sulfate salts, which contribute to the formation of secondary atmospheric aerosols.

Future Research Directions and Emerging Opportunities in 4 Thia 1 Hexanethiol Chemistry

Exploration of Multifunctional Conjugates for Advanced Applications

Future research will likely focus on synthesizing conjugates where 4-Thia-1-hexanethiol acts as a linker molecule. For instance, it could be used to attach drug molecules to gold nanoparticles for targeted drug delivery, with the thiol group ensuring strong binding to the gold surface. The thioether could be functionalized to enhance biocompatibility or to introduce a secondary therapeutic agent. The development of such multifunctional systems is a growing area in biomedical applications. acs.org

Table 1: Potential Multifunctional Conjugates of this compound

Conjugate TypePotential ApplicationRole of this compound
Nanoparticle-Drug ConjugateTargeted Drug DeliveryLinker between nanoparticle and drug
Biomolecule-Fluorophore ConjugateBio-imagingSpacer and attachment point
Polymer-Catalyst ConjugateSupported CatalysisTether for catalyst immobilization

Development of Sustainable Synthesis and Recycling Strategies

The principles of green chemistry are increasingly driving research in chemical synthesis. Future efforts concerning this compound will likely prioritize the development of more sustainable synthetic routes that minimize waste, use renewable feedstocks, and employ environmentally benign reagents and catalysts. This could involve exploring enzymatic catalysis or flow chemistry processes for its synthesis.

Furthermore, the development of recycling strategies for materials containing this compound or other organosulfur compounds is a critical area of future research. Techniques like "degradation-upcycling" could be adapted to break down polymers or materials incorporating this thiol, allowing for the recovery of valuable sulfur-containing building blocks. chemistryviews.orgresearchgate.net Research into the oxidative cleavage and functionalization of C-S bonds could also provide pathways for the controlled degradation and recycling of materials derived from this compound. nih.gov The "Deg-Up" process, which allows for the breakdown of polymers and subsequent chemical modification, could be a model for recycling polystyrene waste into valuable organosulfur compounds. chemistryviews.org

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Predict Reactivity: Forecast the outcome of reactions involving either the thiol or thioether group under various conditions.

Screen for Properties: Virtually screen derivatives of this compound for desired properties, such as binding affinity to specific targets or solubility in different solvents. tandfonline.com

Optimize Synthesis: Identify optimal reaction conditions for the synthesis of this compound and its conjugates, minimizing the need for extensive experimental work.

The development of predictive models for sulfur-containing compounds is an active area of research, and these tools could be applied to accelerate the discovery of new applications for this compound. nih.govmaxapress.comacs.org For example, machine learning models have been used to predict CO adsorption in thiolate-protected nanoclusters, a concept that could be extended to systems involving this compound. acs.org

Investigation of Novel Catalytic Systems Featuring this compound Derivatives

The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates for use in novel catalytic systems. The thiol group can coordinate to metal centers, influencing the activity and selectivity of a catalyst. The thioether functionality could also play a role in modulating the electronic environment of the metal center or in providing a secondary binding site.

Future research could explore the use of this compound as a ligand in homogeneous catalysis, for example, in cross-coupling reactions or asymmetric synthesis. nih.gov There is also potential for its derivatives to act as organocatalysts. The ability of thiols to participate in metal-ligand cooperation presents exciting possibilities for developing highly efficient and selective catalysts. acs.orgnih.gov Recent studies have shown that thiols can act as transient cooperative ligands, accelerating or inhibiting catalytic reactions, a concept that could be explored with this compound to control reaction outcomes. acs.orgnih.govnih.gov

Advanced Spectroscopic Monitoring of In-Situ Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing its use and developing new applications. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions in real-time will be invaluable. Techniques such as in-situ NMR and Fourier-transform infrared (FTIR) spectroscopy can provide detailed information about the formation of intermediates and the kinetics of reactions. nih.govresearchgate.netbham.ac.uk

For instance, in-situ sum-frequency vibrational spectroscopy has been used to study the behavior of thiols at electrode surfaces during electrochemical reactions, providing insights into their adsorption and desorption processes. pnas.org Similar techniques could be employed to study the self-assembly of this compound on surfaces or its role in interfacial catalysis. Furthermore, in-situ monitoring of polymerization reactions involving thiol-ene click chemistry can provide valuable kinetic data. nih.govresearchgate.net

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 4-Thia-1-hexanethiol, and how should data be validated?

Answer:

  • Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups (e.g., thiol (-SH) and thioether (-S-) groups).
  • Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT) simulations) and published literature. Resolve discrepancies by repeating experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation) .
  • Data Presentation : Organize raw spectra in appendices; include processed data (e.g., coupling constants, integration values) in the main text with error margins and confidence intervals .

Advanced: How can contradictions in reported reactivity data for this compound be systematically analyzed?

Answer:

  • Source Evaluation : Compare experimental conditions (e.g., solvent polarity, temperature, catalysts) across studies. For example, conflicting nucleophilic substitution rates may arise from solvent effects (polar aprotic vs. protic) .
  • Methodological Scrutiny : Assess instrumentation calibration (e.g., GC-MS retention time variability) and sample purity (>98% by GC, as per industrial standards). Replicate key experiments to isolate variables .
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of discrepancies. Use bootstrapping for small datasets to estimate uncertainty .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of volatile thiols. Store under nitrogen to prevent oxidation .
  • Emergency Procedures : For skin contact, rinse immediately with 10% sodium bicarbonate solution to neutralize acidic byproducts. For spills, adsorb with vermiculite and dispose as hazardous waste .
  • Documentation : Maintain a safety log detailing incidents, exposures, and disposal records to comply with institutional review protocols .

Advanced: How can computational chemistry enhance the design of this compound derivatives for targeted applications?

Answer:

  • Retrosynthesis Planning : Use AI-driven tools (e.g., Template_relevance models) to predict viable synthetic routes and optimize reaction yields. Validate predictions with experimental data .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization (e.g., adding electron-withdrawing groups to modulate reactivity) .
  • Data Integration : Combine DFT-calculated thermodynamic parameters (ΔG, ΔH) with experimental kinetics to refine reaction mechanisms .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

Answer:

  • Protocol Standardization : Document reagent purity, solvent batch numbers, and equipment calibration details (e.g., Schlenk line vacuum levels for air-sensitive reactions) .
  • Peer Review : Share raw data (e.g., NMR FID files, chromatograms) via open-access repositories with metadata tags (e.g., temperature, pressure) .
  • Error Reporting : Publish negative results (e.g., failed catalysis attempts) to inform future studies and reduce redundant efforts .

Advanced: How can researchers balance open-data sharing with intellectual property concerns for novel this compound applications?

Answer:

  • De-Identification : Share processed data (e.g., crystallographic coordinates) instead of raw spectra. Use embargo periods for sensitive findings .
  • Licensing Frameworks : Apply Creative Commons licenses (CC-BY-NC) for non-commercial reuse. Partner with institutional tech-transfer offices for patent filings .
  • Ethical Compliance : Align with GDPR-like protocols for data anonymization, even in non-clinical contexts, to protect collaborative partnerships .

Basic: How should a literature review on this compound prioritize sources for methodological rigor?

Answer:

  • Source Selection : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over patents or non-peer-reviewed platforms. Exclude unreliable vendors (e.g., BenchChem) .
  • Critical Appraisal : Evaluate authors’ expertise (e.g., affiliation with NIST or ACS) and methodological transparency (e.g., full experimental details in supplementary materials) .
  • Synthesis : Create a comparative table of synthetic routes, yields, and pitfalls to identify knowledge gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.